Fmoc-L-2-Aminomethylphe(Boc)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

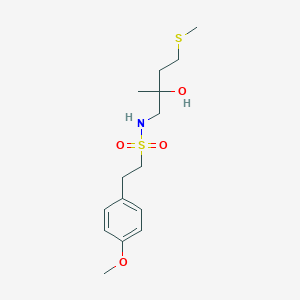

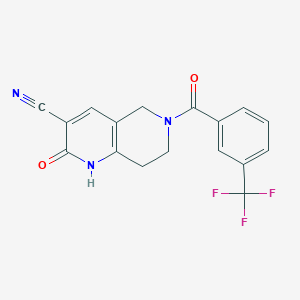

“Fmoc-L-2-Aminomethylphe(Boc)” is a chemical compound with the molecular formula C30H32N2O6 and a molecular weight of 516.58 . It is used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for “Fmoc-L-2-Aminomethylphe(Boc)” were not found in the search results, Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols has been reported in aqueous media under mild and catalyst-free conditions .Molecular Structure Analysis

The IUPAC name for “Fmoc-L-2-Aminomethylphe(Boc)” is (2S)-2-[(tert-butoxycarbonyl)amino]-3-[2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl]phenyl]propanoic acid . The InChI code is 1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 .It has a melting point of 100 - 102 °C and a specific rotation of +10.1° . The density is predicted to be approximately 1.25 g/cm^3 .

Applications De Recherche Scientifique

Proteomics Research

“Fmoc-L-2-Aminomethylphe(Boc)” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein structures, interactions, and functions, contributing to our understanding of biological processes and diseases.

Biochemical Synthesis

This compound is used in the biochemical synthesis of peptides . Peptides are short chains of amino acids that are linked by peptide bonds. They are fundamental components of cells that carry out important biological functions.

Gelation Capability

“Fmoc-L-2-Aminomethylphe(Boc)” has been used in the synthesis of mono-substituted cyclo (L-Lys-L-Lys)s, which have demonstrated gelation capabilities . These organogelators can form stable thermo-reversible organogels in alcoholic, substituted benzene and chlorinated solvents .

Self-Assembly into Nanostructures

The compound can self-assemble into 3D nanofiber, nanoribbon or nanotube network structures . This property is useful in the creation of advanced materials with unique properties, such as high strength, light weight, and high conductivity.

Rheological Measurement

The rheological properties of gels formed by this compound have been studied . Rheology is the study of the flow of matter, and understanding these properties can help in the design of processes in industries such as food, cosmetics, and pharmaceuticals.

Fluorescence Spectrum Analysis

The fluorescence spectrum of “Fmoc-L-2-Aminomethylphe(Boc)” has been analyzed, revealing the existence of π - π stacking interactions and the formation of J-type aggregates . This property is useful in the field of materials science, where such interactions and aggregates can lead to materials with unique optical properties.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-11-5-4-10-19(20)16-26(27(33)34)32-29(36)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANGKBPWIFXZHS-SANMLTNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Hydroxymethyl)spiro[3.5]nonan-2-one](/img/structure/B2552934.png)

![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B2552936.png)

![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)

![3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2552943.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)

![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)

![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)